1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Overview
Description
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a dimethylmethanamine group attached to the nitrogen atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine typically involves the bromination of pyridine derivatives followed by the introduction of the dimethylmethanamine group. One common method involves the bromination of 3-aminopyridine using bromine in the presence of a suitable solvent such as acetic acid. The resulting 5-bromo-3-aminopyridine is then reacted with formaldehyde and dimethylamine to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination, and the subsequent amination step is optimized for maximum efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Scientific Research Applications
1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The bromine atom and the dimethylmethanamine group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 1-(5-Bromopyridin-3-yl)methanamine
- 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
- 1-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl-thiourea
Uniqueness: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern and the presence of the dimethylmethanamine group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-7-3-8(9)5-10-4-7/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVVKZWZFMYZEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470260 | |
Record name | 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908864-98-2 | |
Record name | 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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